molecular formula C19H24N4O2 B11993655 N-[7-(Isonicotinoylamino)heptyl]isonicotinamide

N-[7-(Isonicotinoylamino)heptyl]isonicotinamide

Cat. No.: B11993655
M. Wt: 340.4 g/mol
InChI Key: SLIIDBAWPNQWMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(Isonicotinoylamino)heptyl]isonicotinamide typically involves the reaction of isonicotinic acid with heptylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Activation of Isonicotinic Acid: Isonicotinic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Amidation Reaction: The activated ester is then reacted with heptylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[7-(Isonicotinoylamino)heptyl]isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[7-(Isonicotinoylamino)heptyl]isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a bioactive compound. It may have antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications. It may be used in the development of new drugs or as a lead compound for drug discovery.

    Industry: Used in the production of specialty chemicals and materials. It may also be used in the formulation of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of N-[7-(Isonicotinoylamino)heptyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[7-(Isonicotinoylamino)heptyl]isonicotinamide can be compared with other similar compounds, such as:

  • N-(5-Methyl-2-pyridinyl)isonicotinamide
  • N,N-Dinonyl-isonicotinamide
  • N-(4-tert-Butyl-thiazol-2-yl)-isonicotinamide
  • N-(2-Chlorophenyl)isonicotinamide

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[7-(pyridine-4-carbonylamino)heptyl]pyridine-4-carboxamide

InChI

InChI=1S/C19H24N4O2/c24-18(16-6-12-20-13-7-16)22-10-4-2-1-3-5-11-23-19(25)17-8-14-21-15-9-17/h6-9,12-15H,1-5,10-11H2,(H,22,24)(H,23,25)

InChI Key

SLIIDBAWPNQWMN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NCCCCCCCNC(=O)C2=CC=NC=C2

Origin of Product

United States

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